
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a nitrile group, and an alkyne
Vorbereitungsmethoden
The synthesis of 3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with formaldehyde and formic acid.
Alkyne formation:
Nitrile introduction: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups using suitable nucleophiles.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile include other morpholine derivatives and nitrile-containing compounds These compounds may share similar chemical properties but differ in their biological activity or industrial applications
Eigenschaften
IUPAC Name |
3-(2-methyl-5-morpholin-4-ylpent-3-yn-2-yl)oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,17-10-4-6-14)5-3-7-15-8-11-16-12-9-15/h4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSJLMIMRTPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CCN1CCOCC1)OCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
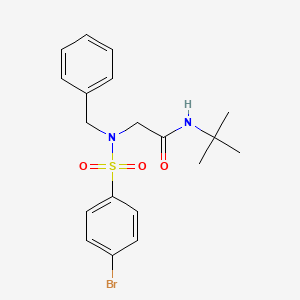
![methyl 4-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4971883.png)
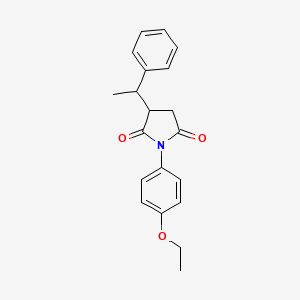

![2-(2-CHLOROBENZAMIDO)-N-(2-ETHOXYPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE](/img/structure/B4971896.png)
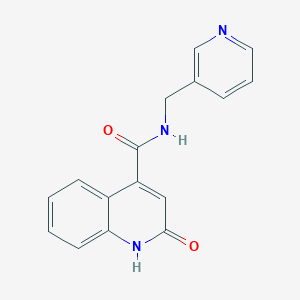
![2-[2-(4-bromophenyl)-2-oxoethyl]isoquinolinium bromide](/img/structure/B4971907.png)
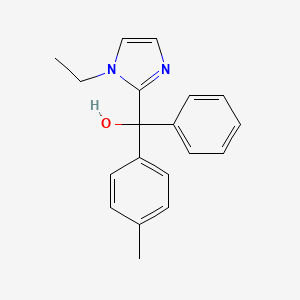
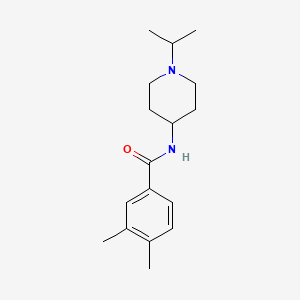
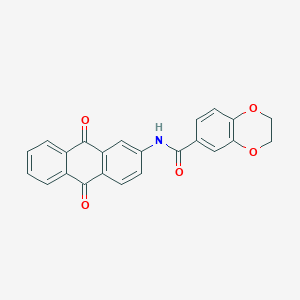
![N-[3-(dimethylamino)propyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B4971957.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B4971964.png)

![Butan-2-yl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4971978.png)
